molecular formula C13H18N4O4 B156361 4-Heptanone, (2,4-dinitrophenyl)hydrazone CAS No. 1655-41-0

4-Heptanone, (2,4-dinitrophenyl)hydrazone

Cat. No. B156361
CAS RN: 1655-41-0
M. Wt: 294.31 g/mol
InChI Key: PUGYZTOHWZGYEY-UHFFFAOYSA-N
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Description

4-Heptanone, (2,4-dinitrophenyl)hydrazone, also known as DNPH-heptanone, is a chemical compound that has been widely used in scientific research. It is a derivative of 2,4-dinitrophenylhydrazine and heptanone, and is commonly used as a reagent in analytical chemistry for the identification and quantification of carbonyl compounds.

Mechanism Of Action

The mechanism of action of 4-Heptanone, (2,4-dinitrophenyl)hydrazone involves the formation of a yellow-orange precipitate when it reacts with carbonyl compounds. The reaction takes place through the formation of a Schiff base between the carbonyl group and the hydrazine group of the compound. The resulting compound is stable and can be easily quantified using UV-Vis spectroscopy.

Biochemical And Physiological Effects

There are no known biochemical or physiological effects of 4-Heptanone, (2,4-dinitrophenyl)hydrazone. The compound is not known to have any toxic effects on humans or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Heptanone, (2,4-dinitrophenyl)hydrazone in lab experiments is its high specificity for carbonyl compounds. The compound is highly sensitive and can detect carbonyl compounds at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 4-Heptanone, (2,4-dinitrophenyl)hydrazone in scientific research. One possible direction is the development of new methods for the analysis of carbonyl compounds using this compound. Another possible direction is the use of this compound in the analysis of carbonyl compounds in biological samples, such as blood and urine. Additionally, the compound could be used in the analysis of carbonyl compounds in industrial and environmental samples.

Synthesis Methods

The synthesis of 4-Heptanone, (2,4-dinitrophenyl)hydrazone involves the reaction of 2,4-dinitrophenylhydrazine with heptanone in the presence of an acid catalyst. The reaction takes place at room temperature and can be completed within a few hours. The resulting compound is a yellow crystalline solid that is sparingly soluble in water.

Scientific Research Applications

4-Heptanone, (2,4-dinitrophenyl)hydrazone has been widely used in scientific research for the identification and quantification of carbonyl compounds. It is commonly used in analytical chemistry for the analysis of aldehydes and ketones in various samples, including environmental samples, food samples, and biological samples. The compound is also used in the analysis of carbonyl compounds in cigarette smoke.

properties

CAS RN

1655-41-0

Product Name

4-Heptanone, (2,4-dinitrophenyl)hydrazone

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

N-(heptan-4-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C13H18N4O4/c1-3-5-10(6-4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3

InChI Key

PUGYZTOHWZGYEY-UHFFFAOYSA-N

SMILES

CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC

Canonical SMILES

CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC

Other CAS RN

1655-41-0

synonyms

4-Heptanone 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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